Technical Profile: 3-Bromo-2-(trifluoromethyl)benzaldehyde
Technical Profile: 3-Bromo-2-(trifluoromethyl)benzaldehyde
CAS: 1289057-68-6 | Formula: C₈H₄BrF₃O | MW: 253.02 g/mol [1][2]
Executive Summary
3-Bromo-2-(trifluoromethyl)benzaldehyde is a high-value organofluorine intermediate used critically in the synthesis of advanced pharmaceutical scaffolds.[1] Its structural uniqueness lies in the contiguous substitution pattern of the aldehyde, trifluoromethyl (-CF₃), and bromide (-Br) groups.[1] This "ortho-ortho" steric crowding creates a challenging but rewarding chemical environment, allowing for the construction of axially chiral biaryls and highly substituted heterocycles (e.g., quinolines, indoles) often found in kinase inhibitors and metabolic modulators.
For the medicinal chemist, this molecule serves as a bifunctional divergency point :
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The Aldehyde (-CHO) allows for condensation, reductive amination, and olefination.
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The Aryl Bromide (-Br) serves as a handle for cross-coupling (Suzuki, Buchwald-Hartwig).[1]
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The Trifluoromethyl (-CF₃) group imparts metabolic stability, lipophilicity, and bioisosteric bulk (similar to an isopropyl group) without introducing reactive metabolic handles.
Physicochemical Specifications
The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.
| Property | Specification | Notes |
| CAS Number | 1289057-68-6 | Specific to the 3-Br, 2-CF₃ isomer.[1][2] |
| Molecular Weight | 253.02 g/mol | |
| Appearance | Solid or Semi-solid | Low melting point; often appears as a waxy solid or oil upon isolation. |
| Boiling Point | ~229°C (Predicted) | |
| Density | ~1.6 g/cm³ (Predicted) | High density due to halogenation. |
| LogP | 3.2 – 3.5 (Predicted) | Highly lipophilic due to -CF₃ and -Br.[1] |
| Solubility | DCM, THF, EtOAc | Insoluble in water. |
| Storage | 2–8°C, Inert Gas | Aldehydes are prone to air oxidation to benzoic acids. Store under Argon/Nitrogen.[1] |
Synthetic Routes & Production
While direct electrophilic halogenation of 2-(trifluoromethyl)benzaldehyde often yields mixtures, the most reliable laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol .[1] This approach avoids regioselectivity issues associated with electrophilic aromatic substitution.[1]
Protocol: Oxidation of (3-Bromo-2-(trifluoromethyl)phenyl)methanol
This protocol utilizes Manganese(IV) Oxide (MnO₂) , a mild oxidant that selectively converts benzylic alcohols to aldehydes without over-oxidation to the carboxylic acid.[1]
Reagents:
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Precursor: (3-Bromo-2-(trifluoromethyl)phenyl)methanol [CAS: 1289057-69-7][1]
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Oxidant: Activated MnO₂ (10–15 equivalents)
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Solvent: Dichloromethane (DCM) or Chloroform
Step-by-Step Methodology:
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Preparation: Dissolve 10.0 g (39.5 mmol) of the benzyl alcohol precursor in 100 mL of anhydrous DCM in a round-bottom flask.
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Addition: Add 34.0 g (395 mmol, 10 eq) of activated MnO₂ in portions to the stirred solution at room temperature. Note: Large excess is required due to the heterogeneous nature of the reaction.
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Reaction: Stir the black suspension vigorously at room temperature for 12–18 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the alcohol spot.
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Work-up: Filter the mixture through a pad of Celite® to remove the manganese salts. Rinse the pad thoroughly with DCM.
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Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude aldehyde.
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Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Causality & Logic:
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Why MnO₂? Stronger oxidants like Jones reagent (CrO₃) or Permanganate often over-oxidize electron-deficient aldehydes to benzoic acids.[1] MnO₂ is chemoselective for benzylic alcohols.[1]
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Why High Equivalents? Surface area limits the kinetics of solid-phase oxidants; excess ensures complete conversion.[1]
Reactivity Profile & Transformations
The steric bulk of the 2-CF₃ group significantly influences the reactivity of the adjacent aldehyde and bromide.
4.1. The "Ortho-Effect" in Catalysis
In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the 2-CF₃ group creates steric hindrance around the 3-Br position.[1]
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Implication: Standard ligands (PPh₃) may result in sluggish turnover.
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Solution: Use electron-rich, bulky phosphine ligands like SPhos or XPhos , or N-heterocyclic carbene (NHC) precursors (e.g., Pd-PEPPSI), which facilitate oxidative addition in sterically congested systems.[1]
4.2. Divergent Synthesis Diagram
The following diagram illustrates the utility of 3-Bromo-2-(trifluoromethyl)benzaldehyde as a linchpin for diverse heterocyclic scaffolds.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and aldehyde handles.[1]
Medicinal Chemistry Applications
5.1. Bioisosterism & Metabolic Stability
The trifluoromethyl group is a critical bioisostere in drug design.[3]
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Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing the -CF₃ group at the C2 position protects the adjacent positions from cytochrome P450 oxidation.[1]
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Lipophilicity: The -CF₃ group significantly increases LogP (+1.2 π value), enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]
5.2. Scaffold Construction
This intermediate is particularly useful for synthesizing 4-substituted quinolines via the Friedländer synthesis or related condensation-cyclization strategies.[1]
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Example Workflow: Condensation of 3-Bromo-2-(trifluoromethyl)benzaldehyde with an enolizable ketone followed by ammonia/amine treatment can yield trifluoromethylated quinolines, a privileged structure in antimalarial and anticancer therapeutics.[1]
Handling & Safety (E-E-A-T)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Standard Operating Procedure (SOP):
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat are mandatory.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.[1]
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First Aid: In case of eye contact, rinse immediately with water for 15 minutes. Remove contact lenses if present.[1]
References
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Sigma-Aldrich. 3-Bromo-2-(trifluoromethyl)benzaldehyde Product Sheet. Retrieved from (Search CAS: 1289057-68-6).[1][2]
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PubChem. Compound Summary for analogous 3-Bromo-5-(trifluoromethyl)benzaldehyde. National Library of Medicine. Retrieved from .
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ChemicalBook. Synthesis of Trifluoromethylbenzaldehydes via Alcohol Oxidation. Retrieved from .
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Dow AgroSciences LLC. Preparation of bromo-trifluoromethyl-benzaldehydes using MnO2.[1] Patent US2018/279612.[1] Retrieved from .
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MDPI. The Role of Trifluoromethyl Groups in Medicinal Chemistry. J. Org.[1][4] Chem. & MDPI Reviews.[1] Retrieved from .
